molecular formula C21H29NO7 B3431476 Neoligularidine CAS No. 90364-91-3

Neoligularidine

Cat. No.: B3431476
CAS No.: 90364-91-3
M. Wt: 407.5 g/mol
InChI Key: ZOIAVVNLMDKOIV-JNNPZHNTSA-N
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Description

Neoligularidine is a natural pyrrolizidine alkaloid isolated from the roots and aerial parts of Ligularia dentata . It is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neoligularidine can be synthesized through chemical conversion of clivorine, another pyrrolizidine alkaloid, using performic acid for epoxidation . The synthetic route involves multiple steps, including isolation, purification, and structural elucidation based on spectral data.

Industrial Production Methods: the extraction process involves harvesting the plant, followed by solvent extraction and chromatographic techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Neoligularidine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like performic acid.

    Reduction: Typically involves reducing agents to modify its functional groups.

    Substitution: Involves replacing functional groups with others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Performic acid is commonly used for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various organic solvents and catalysts depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include modified pyrrolizidine alkaloids with altered biological activities .

Scientific Research Applications

Neoligularidine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying pyrrolizidine alkaloids.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of natural product-based pharmaceuticals.

Mechanism of Action

The mechanism of action of neoligularidine involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to cellular receptors and enzymes, leading to modulation of biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic pathways .

Comparison with Similar Compounds

  • Ligularidine
  • Ligularizine
  • Ligularinine
  • Clivorine

Conclusion

Neoligularidine is a fascinating compound with significant potential in various scientific fields. Its complex structure and diverse biological activities make it a valuable subject for ongoing research and development.

Properties

IUPAC Name

[(1R,4Z,6R,7S,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO7/c1-6-15-11-13(2)21(4,29-14(3)23)20(26)27-12-16-7-9-22(5)10-8-17(18(16)24)28-19(15)25/h6-7,13,17H,8-12H2,1-5H3/b15-6-,16-7-/t13-,17-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIAVVNLMDKOIV-JNNPZHNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[C@H]([C@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53092-44-7, 90364-91-3
Record name 4,8-Secosenecionan-8,11,16-trione, 12-(acetyloxy)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053092447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoligularidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090364913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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